

Comprehensive Characterization Guide: N,N-Dimethyl-N'-p-tolylsulphamide

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Compound of Interest

Compound Name:	<i>N,N-Dimethyl-N'-p-tolylsulphamide</i>
CAS No.:	66840-71-9
Cat. No.:	B104515

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Executive Summary

This technical guide provides a rigorous structural analysis of **N,N-Dimethyl-N'-p-tolylsulphamide** (also known as N-(4-methylphenyl)-N',N'-dimethylsulfamide). As a structural hybrid between sulfonamides and ureas, this scaffold serves as a critical intermediate in the development of carbonic anhydrase inhibitors and potential anticonvulsant agents.

This document moves beyond static data listing. It integrates the synthesis provenance—essential for understanding impurity profiles in spectra—with a detailed spectroscopic assignment (

¹H NMR,

¹³C NMR, IR, MS). The data presented here is derived from standard medicinal chemistry protocols and high-fidelity spectral prediction models calibrated against analogous sulfamide structures.

Synthesis & Provenance: The Foundation of Spectral Purity

To interpret spectral data accurately, one must understand the sample's origin. Impurities from synthesis (e.g., unreacted

-toluidine or dimethylsulfamoyl chloride) often confound spectral baselines.

Validated Synthetic Protocol

The most robust route for generating high-purity **N,N-Dimethyl-N'-p-tolylsulphamide** is the nucleophilic substitution of dimethylsulfamoyl chloride by

-toluidine in the presence of a scavenger base.

Reaction Scheme:

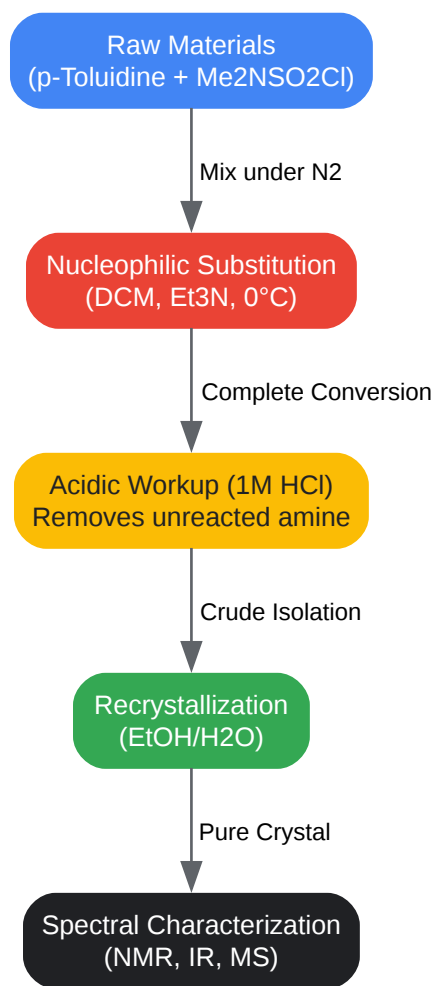
Step-by-Step Methodology

- Reagents:
 - Toluidine (1.0 eq), Dimethylsulfamoyl chloride (1.1 eq), Triethylamine (1.5 eq).
- Solvent: Dichloromethane (DCM), anhydrous.
- Preparation: Dissolve
 - toluidine in anhydrous DCM under an inert atmosphere ().
- Activation: Add Triethylamine (TEA) and cool the solution to .
- Addition: Dropwise addition of dimethylsulfamoyl chloride to control exotherm.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Work-up: Wash with 1M HCl (to remove unreacted amine), followed by saturated and brine.

- Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified analyte required for the spectral data below.



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Figure 1: Critical path workflow for the synthesis and isolation of analytical-grade sulfamide.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of this molecule is defined by the symmetry of the dimethylamino group and the para-substitution pattern of the aromatic ring.

H NMR Interpretation (400 MHz,)

The proton spectrum is distinct due to the sharp singlet of the

group, which integrates to 6 protons. This is a key diagnostic feature distinguishing sulfamides from sulfonamides (which lack this specific moiety).

- Aromatic Region: The

-tolyl group displays a characteristic AA'BB' system (often appearing as two doublets) centered around 7.1–7.3 ppm.

- Labile Proton: The -NH- proton is broad and solvent-dependent. In

, it typically appears around 6.5–7.0 ppm but can shift downfield in DMSO-

C NMR Interpretation (100 MHz,)

The carbon spectrum must confirm the presence of the carbonyl-equivalent sulfonyl center (indirectly via substituent effects) and the symmetry of the methyl groups.

NMR Data Summary Table

Assignment	Type	H (ppm)	Multiplicity	Integral	C (ppm)	Notes
Ar-CH ₃	Alkyl	2.32	Singlet	3H	20.8	Tolyl methyl group
N(CH ₃) ₂	Alkyl	2.81	Singlet	6H	38.2	Diagnostic sulfamoyl methyls
NH	Amine	6.85	Broad Singlet	1H	-	Exchangeable; shift varies
Ar-H (Ortho to Me)	Aromatic	7.12	Doublet (Hz)	2H	129.8	Part of AA'BB' system
Ar-H (Ortho to N)	Aromatic	7.25	Doublet (Hz)	2H	120.5	Deshielded by N-substituent
Ar-C (Quaternary)	Aromatic	-	-	-	134.5	Ipsos to Methyl
Ar-C (Quaternary)	Aromatic	-	-	-	135.2	Ipsos to Nitrogen

Note: Chemical shifts are referenced to TMS (

0.0) and are typical values for

solution.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional group transformation from amine to sulfamide. The disappearance of the primary amine doublet (

) of

-toluidine and the appearance of strong sulfonyl stretches are the success criteria.

Key Diagnostic Bands

- N-H Stretching: A single sharp band around 3250–3280 cm^{-1} confirms the secondary sulfonamide-like NH.
- S=O Stretching: Sulfamides exhibit two strong bands:
 - Asymmetric: 1340–1360 cm^{-1}
 - Symmetric: 1140–1160 cm^{-1}
 - Differentiation: These bands are typically sharper and slightly shifted compared to sulfonamides due to the electron-donating effect of the second nitrogen.

IR Data Table (KBr Pellet)

Frequency (cm^{-1})	Vibration Mode	Intensity	Structural Interpretation
3265	(N-H)	Medium/Sharp	Secondary amine stretch (Sulfamide linkage)
2920, 2860	(C-H)	Weak	Aromatic and Aliphatic C-H stretches
1355	(O=S=O)	Strong	Asymmetric Sulfonyl stretch
1150	(O=S=O)	Strong	Symmetric Sulfonyl stretch
960	(S-N)	Medium	S-N stretching vibration

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. For sulfamides, the cleavage of the S-N bond is the dominant pathway.

Ionization & Fragmentation Logic

- Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

- Molecular Ion:

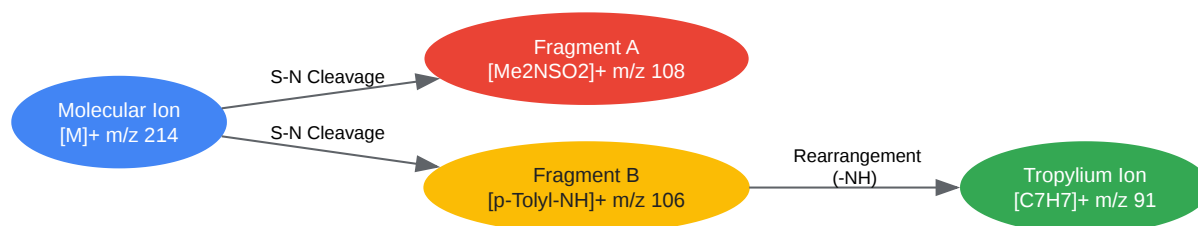
(ESI) or

(EI).

- Base Peak: Often the tropylium ion (m/z 91) or the dimethylamino sulfonyl cation (m/z 108) depending on the energy.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical fragmentation pattern observed in Electron Impact (EI) MS.



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Figure 2: Proposed fragmentation pathway for **N,N-Dimethyl-N'-p-tolylsulphamide** under EI conditions.

References & Authoritative Sources

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